1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C12H16BrN3O3S and a molecular weight of 362.24 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a piperidine ring, and a carbohydrazide moiety.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl group are key functional groups that enable the compound to bind to proteins and other biomolecules. This binding can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)sulfonyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-[(4-Bromophenyl)sulfonyl]pyrrolidine: This compound features a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYBLFADIMBMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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